molecular formula C21H18N2O5 B2818703 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 2445792-63-0

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B2818703
CAS No.: 2445792-63-0
M. Wt: 378.384
InChI Key: XYLZVVSVOOAWBA-UHFFFAOYSA-N
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Description

This compound is a product used for preparing stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries .

Scientific Research Applications

Synthesis and Chemical Properties

A convenient synthesis method for related compounds, emphasizing the utility of the fluoren-9-ylmethoxycarbonylamino group in the preparation of thiazole-4-carboxylic acid via N-Fmoc-thiourea, demonstrates the compound's significance in synthetic chemistry (K. Le & R. Goodnow, 2004). This process underscores the adaptability and efficiency of using fluorenylmethoxycarbonyl-protected intermediates for constructing complex molecules.

Application in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is extensively utilized for the protection of hydroxy-groups in peptide synthesis. Its ease of removal under mild conditions, while not affecting other sensitive groups, makes it invaluable for sequential synthesis strategies (C. Gioeli & J. Chattopadhyaya, 1982).

Utilization in Liquid Scintillators

In the realm of material science, derivatives of fluoren-9-ylmethoxycarbonylamino compounds have been evaluated as potential solutes for primary liquid scintillation. This application highlights the compound's role in developing advanced materials for radiation detection, showcasing its versatility beyond synthetic organic chemistry (M. Barnett et al., 1960).

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-12-19(20(24)25)28-18(23-12)10-22-21(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-11H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLZVVSVOOAWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445792-63-0
Record name 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid
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